

An In-depth Technical Guide to Bis(2-chloroethyl)ammonium chloride

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Compound of Interest

Compound Name: Bis(2-chloroethyl)ammonium chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis(2-chloroethyl)ammonium chloride**, a pivotal chemical intermediate and potent alkylating agent. The document details its fundamental chemical properties, outlines key experimental protocols for its application in synthesis, and illustrates its mechanism of action.

Core Chemical and Physical Data

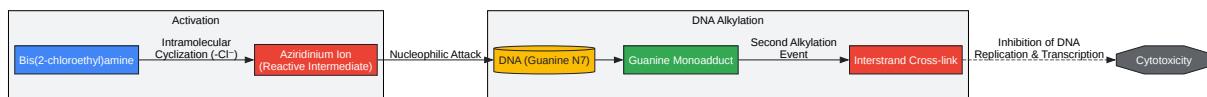
Bis(2-chloroethyl)ammonium chloride, also known as nor-nitrogen mustard hydrochloride, is a crystalline solid that serves as a crucial precursor in the synthesis of various pharmaceuticals, most notably as an intermediate for certain chemotherapeutic agents.^[1] Its high reactivity is attributed to the two chloroethyl groups, which enable it to function as a bifunctional alkylating agent.^{[2][3]}

For clarity and comparative ease, the essential quantitative data for **Bis(2-chloroethyl)ammonium chloride** are summarized in the table below.

Property	Value
Molecular Formula	C4H10Cl3N[3][4]
	(CICH2CH2)2NH2Cl[5]
Molecular Weight	178.49 g/mol [2][3][5]
Melting Point	212-215 °C (with decomposition)
Solubility in Water	>100 g/L
CAS Number	821-48-7[2]

Mechanism of Action: DNA Alkylation

The cytotoxic effects of **Bis(2-chloroethyl)ammonium chloride** and its derivatives are primarily due to their ability to covalently modify DNA.[5] The process is initiated by an intramolecular cyclization, where the nitrogen atom displaces a chloride ion, forming a highly reactive aziridinium ion intermediate.[5] This electrophilic intermediate is then susceptible to attack by nucleophilic sites on DNA, with the N7 position of guanine being the principal target.[5][6] The bifunctional nature of the molecule allows for a second alkylation event, which can result in the formation of highly cytotoxic interstrand or intrastrand DNA cross-links, ultimately impeding DNA replication and transcription.[5]



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Mechanism of Bis(2-chloroethyl)amine activation and DNA alkylation.

Experimental Protocols

Bis(2-chloroethyl)ammonium chloride is a key building block in organic synthesis, particularly for nitrogen-containing heterocyclic compounds. Below are detailed protocols for its use in the synthesis of a piperazine derivative and the chemotherapeutic agent, cyclophosphamide.

Safety Precaution: **Bis(2-chloroethyl)ammonium chloride** is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[\[2\]](#)

Protocol 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride

This protocol outlines the de novo construction of a piperazine ring, a common scaffold in pharmaceuticals.[\[3\]](#)

Materials:

- 2,3-dichloroaniline
- **Bis(2-chloroethyl)ammonium chloride**
- Protic solvent (e.g., n-butanol or methanol for work-up)

Procedure:

- In a suitable reaction vessel, charge the 2,3-dichloroaniline.
- Heat the aniline to a temperature between 90-120 °C.
- Add **Bis(2-chloroethyl)ammonium chloride** portion-wise. The mass ratio of 2,3-dichloroaniline to **Bis(2-chloroethyl)ammonium chloride** should be maintained between 1:0.8 and 1:2.0.
- Increase the reaction temperature to 120-220 °C and maintain for 4 to 34 hours, monitoring the reaction progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture and add a protic solvent such as n-butanol.

- Reflux the mixture for 1 hour, then cool to facilitate the crystallization of the crude product.
- Filter the crude product.
- Purify the product by recrystallization from a suitable solvent, such as methanol, to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Protocol 2: One-Pot Synthesis of Cyclophosphamide

This protocol describes an efficient one-pot, two-stage synthesis of the anticancer drug cyclophosphamide.^[7]

Materials:

- **Bis(2-chloroethyl)ammonium chloride**
- Phosphoryl chloride (POCl_3)
- 3-aminopropan-1-ol
- N-methylmorpholine
- Anhydrous dichloromethane (or other suitable aprotic solvent)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate

Procedure: Stage 1: Formation of the Phosphoramicidic Dichloride Intermediate

- Place **Bis(2-chloroethyl)ammonium chloride** (e.g., 5 g, 0.028 mol) and N-methylmorpholine (8.4 equivalents) into a two-necked flask equipped with a stirrer under an inert atmosphere.
- Cool the flask and its contents to approximately 4°C using an ice bath.

- Slowly add phosphoryl chloride to the cooled mixture.
- Allow the reaction to proceed, forming the intermediate N,N-bis(2-chloroethyl)phosphoramicidic dichloride. This intermediate is typically not isolated.

Stage 2: Cyclization to form Cyclophosphamide

- In a separate flask, prepare a solution of 3-aminopropan-1-ol.
- Cool the solution of the N,N-bis(2-chloroethyl)phosphoramicidic dichloride intermediate from Stage 1 to 0-5°C.
- Slowly add the 3-aminopropan-1-ol solution to the cooled intermediate mixture.
- Allow the reaction mixture to stir at room temperature for approximately 15 hours.

Work-up and Purification:

- To the reaction flask, add ethyl acetate and water and stir vigorously.
- Separate the organic layer. The aqueous layer may be extracted again with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the dried organic solution under reduced pressure to yield crude cyclophosphamide.
- The crude product can be further purified by recrystallization or chromatography as needed.

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